molecular formula C11H16O3 B158708 Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate CAS No. 10138-39-3

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate

Cat. No.: B158708
CAS No.: 10138-39-3
M. Wt: 196.24 g/mol
InChI Key: SZOBRFMKKNAYTL-UHFFFAOYSA-N
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Description

Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate: is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.248 g/mol . This compound is characterized by the presence of an epoxy group, a methyl group, and an allyl ester group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different substituted products. Common nucleophiles include amines and thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives such as diols and ketones.

    Reduction: Alcohols and diols.

    Substitution: Substituted cyclohexane derivatives with various functional groups.

Scientific Research Applications

Chemistry:

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving epoxides and esters.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of epoxy resins and other polymers with specific mechanical and chemical properties.

Mechanism of Action

Molecular Targets and Pathways:

    Epoxide Ring Opening: The primary mechanism of action involves the opening of the epoxide ring by nucleophiles, leading to the formation of various substituted products. This reaction is catalyzed by enzymes such as epoxide hydrolases in biological systems.

    Ester Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, a reaction that is catalyzed by esterases.

Comparison with Similar Compounds

  • Allyl 6-deoxyhexopyranoside
  • 3,4-epoxy-1-methyl-6-acetoxymethylcyclohexane
  • Allyl N-(3,4-dichlorophenyl)carbamate
  • Methyl 4-methylcyclohexanecarboxylate
  • Methyl 4-tert-butyl-2-methylcyclohexanecarboxylate

Uniqueness:

  • Epoxy Group: The presence of the epoxy group in Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate makes it highly reactive and versatile in various chemical reactions.
  • Allyl Ester Group: The allyl ester group provides additional reactivity, allowing for further functionalization and modification of the compound.

Properties

IUPAC Name

prop-2-enyl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-4-13-11(12)8-6-10-9(14-10)5-7(8)2/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOBRFMKKNAYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(O2)CC1C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906100
Record name Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10138-39-3
Record name Allyl 3,4-epoxy-6-methylcyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3, allyl ester
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97559
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prop-2-en-1-yl 4-methyl-7-oxabicyclo[4.1.0]heptane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLYL 3,4-EPOXY-6-METHYLCYCLOHEXANECARBOXYLATE
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